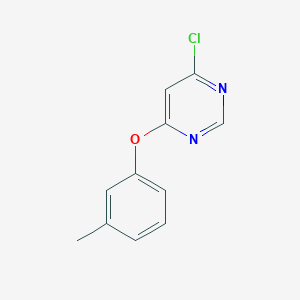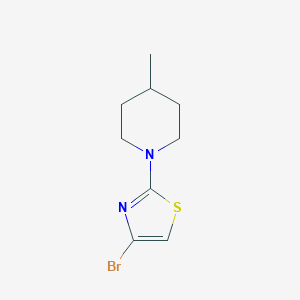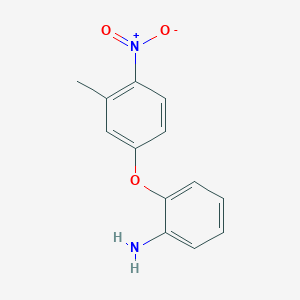
3-Hydroxy-N,N,5-trimethyl-2-(4-methylbenzene-1-sulfinyl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-N,N,5-trimethyl-2-(4-methylbenzene-1-sulfinyl)hexanamide is a chemical compound with a complex structure that includes a hydroxy group, multiple methyl groups, and a sulfinyl group attached to a hexanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N,N,5-trimethyl-2-(4-methylbenzene-1-sulfinyl)hexanamide typically involves multi-step organic reactions. The process may start with the preparation of the hexanamide backbone, followed by the introduction of the hydroxy group and the sulfinyl group. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-N,N,5-trimethyl-2-(4-methylbenzene-1-sulfinyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The methyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfinyl group may produce a sulfide.
Applications De Recherche Scientifique
3-Hydroxy-N,N,5-trimethyl-2-(4-methylbenzene-1-sulfinyl)hexanamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound to study reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is conducted to explore its potential use in drug development, particularly for its unique chemical properties.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 3-Hydroxy-N,N,5-trimethyl-2-(4-methylbenzene-1-sulfinyl)hexanamide exerts its effects involves its interaction with specific molecular targets. The hydroxy and sulfinyl groups play crucial roles in these interactions, potentially affecting various biochemical pathways. Detailed studies are conducted to elucidate these mechanisms and identify the molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-N,N,5-trimethyl-2-(4-methylbenzene-1-sulfonyl)hexanamide
- 3-Hydroxy-N,N,5-trimethyl-2-(4-methylbenzene-1-sulfinyl)pentanamide
Uniqueness
Compared to similar compounds, 3-Hydroxy-N,N,5-trimethyl-2-(4-methylbenzene-1-sulfinyl)hexanamide has unique structural features that influence its chemical reactivity and potential applications. The specific arrangement of functional groups in this compound allows for distinct interactions and reactions that are not observed in its analogs.
Propriétés
Numéro CAS |
89209-09-6 |
|---|---|
Formule moléculaire |
C16H25NO3S |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
3-hydroxy-N,N,5-trimethyl-2-(4-methylphenyl)sulfinylhexanamide |
InChI |
InChI=1S/C16H25NO3S/c1-11(2)10-14(18)15(16(19)17(4)5)21(20)13-8-6-12(3)7-9-13/h6-9,11,14-15,18H,10H2,1-5H3 |
Clé InChI |
NKBAWXVERZCATB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)C(C(CC(C)C)O)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-Methoxy-6-(5-methoxy-2-octyl-1,3-dioxobenzo[de]isoquinolin-6-yl)-2-octylbenzo[de]isoquinoline-1,3-dione](/img/structure/B14130960.png)



![Ethyl [(5,7-diiodoquinolin-8-yl)oxy]acetate](/img/structure/B14130979.png)
